molecular formula C17H15ClN4O4 B3827483 (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine

(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine

Cat. No. B3827483
M. Wt: 374.8 g/mol
InChI Key: YMWLSZDHOGTAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine, also known as CNOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNOPA is a derivative of 4-chloro-2-nitroaniline and 4-phenyl-1,2,5-oxadiazole, and has shown promise in various research fields due to its unique structural properties.

Mechanism of Action

(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine acts as a selective agonist for the G protein-coupled receptor, DREADD (designer receptors exclusively activated by designer drugs). DREADDs are engineered GPCRs that can be activated by specific ligands, such as (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine. When (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine binds to DREADD, it triggers a downstream signaling cascade that can be used to control neuronal activity in vivo.
Biochemical and Physiological Effects:
(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been shown to have a variety of biochemical and physiological effects. It has been used to control neuronal activity in vivo, allowing researchers to study the effects of specific neuronal circuits on behavior. (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has also been used to study the effects of various drugs on GPCR activity, providing insights into the mechanisms of drug action.

Advantages and Limitations for Lab Experiments

(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has several advantages as a tool for scientific research. It is a highly selective agonist for DREADD, allowing for precise control of neuronal activity. It is also stable and easy to synthesize, making it a valuable compound for research. However, there are also limitations to the use of (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine. It is a relatively new compound, and its long-term effects on neuronal function are not yet fully understood. Additionally, it is not suitable for use in human subjects, limiting its potential clinical applications.

Future Directions

There are several potential future directions for research involving (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine. One area of interest is the development of new DREADD variants that can be activated by different ligands. This would allow for greater flexibility in controlling neuronal activity in vivo. Another area of interest is the study of the long-term effects of (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine on neuronal function. This would provide valuable insights into the safety and efficacy of using (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine as a tool for scientific research. Finally, there is potential for the development of new drugs based on the structure of (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine, which could have applications in the treatment of various neurological disorders.

Scientific Research Applications

(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of uses in fields such as neuroscience, pharmacology, and biochemistry. (4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been used as a tool for studying the function of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. It has also been used to study the effects of various drugs on GPCR activity.

properties

IUPAC Name

4-chloro-2-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4/c18-13-7-8-14(15(11-13)22(23)24)19-9-4-10-25-17-16(20-26-21-17)12-5-2-1-3-6-12/h1-3,5-8,11,19H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLSZDHOGTAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2OCCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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